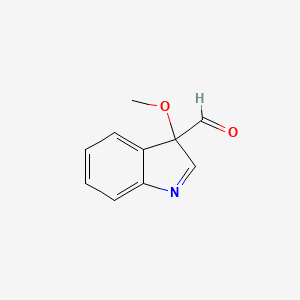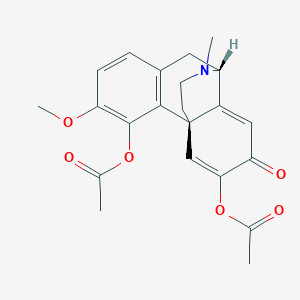
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide is a complex organic compound that features a benzamide core structure This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Aminoethyl Intermediate: The protected hydroxyl compound is then reacted with ethylene diamine to form the aminoethyl intermediate.
Coupling with Benzamide: The aminoethyl intermediate is coupled with 2-nitrobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The benzamide core can undergo various substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialized chemicals and materials, particularly where selective protection of functional groups is required.
Mechanism of Action
The mechanism of action of this compound largely depends on its specific application. In general, the tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-chlorophenyl)benzamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-methylphenyl)benzamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in 4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide makes it particularly reactive and suitable for specific applications where the nitro group can be further modified. This sets it apart from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C22H31N3O4Si |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C22H31N3O4Si/c1-22(2,3)30(4,5)29-15-14-23-16-17-10-12-18(13-11-17)21(26)24-19-8-6-7-9-20(19)25(27)28/h6-13,23H,14-16H2,1-5H3,(H,24,26) |
InChI Key |
ALPGWCCUIKZOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)

![tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate](/img/structure/B13411071.png)




![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)


![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)

